

# Long-Term Safety and Tolerability of Bexagliflozin Versus Placebo: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Bexagliflozin**

Cat. No.: **B1666928**

[Get Quote](#)

**Bexagliflozin**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated efficacy in improving glycemic control in adults with type 2 diabetes. This guide provides a comprehensive assessment of its long-term safety and tolerability profile compared to placebo, drawing upon data from extensive clinical trials, including the pivotal **Bexagliflozin** Efficacy and Safety Trial (BEST). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **bexagliflozin**'s performance.

## Overview of Safety Profile

Clinical trials have established that **bexagliflozin** is generally well-tolerated with an acceptable safety profile. The most frequently reported adverse events are consistent with the known class effects of SGLT2 inhibitors and are primarily related to its mechanism of action, which involves increasing urinary glucose excretion. These common side effects include increased urination, genital mycotic infections, and urinary tract infections. Notably, the incidence of serious adverse events has been found to be low, and in some long-term trials, even lower than that observed in the placebo group.

## Key Safety and Tolerability Data

The following tables summarize the quantitative data on various safety and tolerability endpoints for **bexagliflozin** compared to placebo, as reported in key clinical studies and meta-

analyses.

**Table 1: Incidence of Common Adverse Events**

| Adverse Event                       | Bexagliflozin Group (%) | Placebo Group (%) | Source(s) |
|-------------------------------------|-------------------------|-------------------|-----------|
| Increased Urination                 | 7                       | 3                 |           |
| Urinary Tract Infection             | 6                       | 4                 |           |
| Female Genital Mycotic Infections   | 6                       | 0                 |           |
| Male Genital Mycotic Infection      | 2                       | 1                 |           |
| Thirst                              | 3                       | 2                 |           |
| Vaginal Pruritus                    | 3                       | 0                 |           |
| Hypoglycemia                        | 2                       | 1                 |           |
| Genital Mycotic Infection (Overall) | 9.5                     | 3                 |           |

**Table 2: Cardiovascular and Mortality Outcomes**

| Outcome                                          | Bexagliflozin Group | Placebo Group | Hazard Ratio (95% CI) | Source(s) |
|--------------------------------------------------|---------------------|---------------|-----------------------|-----------|
| MACE+ (CV death, MI, stroke, or unstable angina) | Numerically less    | -             | 0.80 (0.58, 1.09)     |           |
| MACE (CV death, MI, or stroke)                   | -                   | -             | 0.82 (0.59, 1.13)     |           |
| All-Cause Mortality                              | 3.45%               | 4.59%         | -                     |           |

MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; CV: Cardiovascular; CI: Confidence Interval

**Bexagliflozin** has been shown to be non-inferior to placebo in terms of major adverse cardiovascular events (MACE).

### Table 3: Renal Function Parameters

| Parameter        | Bexagliflozin Group<br>(Change from Baseline) | Placebo Group<br>(Change from Baseline) | p-value | Source(s) |
|------------------|-----------------------------------------------|-----------------------------------------|---------|-----------|
| Serum Creatinine | No significant change                         | No significant change                   | 0.35    |           |
| eGFR             | No significant change                         | No significant change                   | 0.89    |           |
| Albuminuria      | -20.10%                                       | -                                       | 0.03    |           |

eGFR: estimated Glomerular Filtration Rate

While some studies have not shown a beneficial effect on kidney function as described with other SGLT2 inhibitors, **bexagliflozin** has been associated with a significant reduction in albuminuria.

## Experimental Protocols

The safety and tolerability data for **bexagliflozin** are primarily derived from well-controlled, randomized, double-blind, placebo-controlled clinical trials. A key example is the **Bexagliflozin Efficacy and Safety Trial (BEST)**.

**Study Design:** The BEST trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of **bexagliflozin** 20 mg once daily in patients with type 2 diabetes and either established cardiovascular disease or multiple cardiovascular risk factors.

**Patient Population:** The trial enrolled 1,700 patients with type 2 diabetes. A significant portion of the participants had established atherosclerotic cardiovascular disease, a history of heart failure, or were aged 55 years or older with at least two cardiovascular risk factors.

**Intervention:** Patients were randomized to receive either **bexagliflozin** (20 mg once daily) or a matching placebo.

#### Primary and Secondary Endpoints:

- **Primary Efficacy Endpoint:** The primary efficacy outcome was the change in HbA1c from baseline at week 24.
- **Safety and Tolerability Assessment:** Adverse events were recorded throughout the study. Specific endpoints included the incidence of common adverse events, serious adverse events, and events of special interest such as hypoglycemia, diabetic ketoacidosis, and genital mycotic infections.
- **Cardiovascular Outcomes:** A primary cardiovascular safety endpoint was the time to the first occurrence of major adverse cardiovascular events (MACE), a composite of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, and hospitalization for unstable angina.
- **Renal Outcomes:** Changes
- **To cite this document:** BenchChem. [Long-Term Safety and Tolerability of Bexagliflozin Versus Placebo: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666928#assessing-the-long-term-safety-and-tolerability-of-bexagliflozin-compared-to-placebo>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)